4-Cyclopropylbutan-2-one
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Overview
Description
4-Cyclopropylbutan-2-one is an organic compound with the molecular formula C7H12O It is a ketone characterized by a cyclopropyl group attached to the second carbon of a butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclopropylbutan-2-one can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-buten-2-one, using a reagent like diazomethane in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the formation of the cyclopropyl ring without unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes using optimized catalysts and reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Cyclopropylbutan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may explore its effects on biological systems.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 4-Cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the reactivity and binding properties of the compound, affecting its interactions with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropylbutan-2-ol: A similar compound with an alcohol group instead of a ketone.
4-Cyclopropylbutanoic acid: The carboxylic acid derivative of 4-Cyclopropylbutan-2-one.
Cyclopropylmethyl ketone: Another ketone with a cyclopropyl group, but with a different carbon chain length.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-cyclopropylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(8)2-3-7-4-5-7/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRBSWPDOZIDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878991 |
Source
|
Record name | 4-CYCLOPROPYL 2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2046-23-3 |
Source
|
Record name | 4-CYCLOPROPYL 2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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